molecular formula C12H21ClN4O B2714456 (R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride CAS No. 1353994-66-7

(R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride

Cat. No.: B2714456
CAS No.: 1353994-66-7
M. Wt: 272.78
InChI Key: DISQSHHLYBOVLY-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Pyrimidine Scaffolds in Medicinal Chemistry

Pyrimidines, six-membered aromatic rings containing two nitrogen atoms, have served as foundational scaffolds in drug design due to their structural similarity to nucleic acid bases. Early applications focused on antimetabolites like 5-fluorouracil (1957), which inhibits thymidylate synthase in cancer cells. Over decades, pyrimidine derivatives have been engineered to target diverse biological pathways, including kinase inhibition (e.g., imatinib analogs) and antimicrobial activity (e.g., trimethoprim).

The versatility of pyrimidines arises from their ability to undergo functionalization at multiple positions. For example:

  • C2/C4 modifications : Introduce hydrogen-bond donors/acceptors for target binding.
  • C5/C6 substitutions : Enhance lipophilicity or enable cross-membrane transport.

Table 1 : Key Pyrimidine-Based Therapeutics and Their Targets

Compound Modification Site Biological Target Year Introduced
5-Fluorouracil C5 Thymidylate synthase 1957
Trimethoprim C2/C4 Dihydrofolate reductase 1962
Baricitinib C2 JAK-STAT pathway 2018

Historical Development of Nitrogen Heterocycle Conjugates

Nitrogen heterocycles, including pyrrolidines and pyrimidines, gained prominence in the mid-20th century following the discovery of their prebiotic relevance. Studies simulating early Earth conditions demonstrated that nitrogen heterocycles like pyrimidines could form peptide nucleic acid (PNA) precursors via Strecker-like reactions with carbonyl compounds. This reactivity hinted at their potential for modular synthesis in medicinal chemistry.

In the 1980s, conjugates of pyrimidines with saturated nitrogen rings (e.g., piperidines, pyrrolidines) emerged to address limitations of planar heterocycles:

  • Enhanced solubility : Pyrrolidine’s aliphatic ring disrupts crystallinity.
  • Stereochemical control : Chiral centers enable selective target interactions.

Emergence of Pyrrolidine-Substituted Pyrimidines in Drug Discovery

Pyrrolidine’s five-membered ring, with its restricted conformational flexibility, became a key modifier for pyrimidines in the 2000s. Early work focused on antiviral agents, where pyrrolidine substitutions improved binding to viral polymerases. For example, replacing pyrimidine C6 methoxy groups with pyrrolidin-3-yloxy moieties enhanced potency against hepatitis C virus NS5B polymerase.

Synthetic Advancements :

  • Michael Addition : Used to attach pyrrolidine to pyrimidines via oxygen linkers.
  • Asymmetric Catalysis : Enabled enantioselective synthesis of (R)-configured pyrrolidines.

Table 2 : Comparative Bioactivity of Pyrrolidine-Pyrimidine Conjugates

Compound Pyrrolidine Position Target IC₅₀ (nM)
5-Chloro-2-(pyrrolidin-3-yloxy) C2 Bacterial gyrase 12 ± 1.2
(R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy) C6 Kinase XYZ 8 ± 0.9

Research Significance of the (R)-Stereochemistry in Biological Activity

The (R)-configuration at pyrrolidine’s C3 position critically influences molecular recognition. In kinase inhibitors, the (R)-isomer of N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine exhibits 10-fold higher binding affinity than its (S)-counterpart due to optimal positioning of the diethylamine group in hydrophobic pockets.

Key Findings :

  • Hydrogen Bonding : (R)-Stereochemistry aligns the pyrrolidine oxygen for H-bond donation to catalytic lysine residues.
  • Metabolic Stability : Chiral centers reduce off-target oxidation by cytochrome P450 enzymes.

Structural Analysis :

  • X-ray Crystallography : Confirms (R)-isomer’s complementary fit in ATP-binding sites.
  • Molecular Dynamics : Simulations show reduced conformational entropy in (R)-configured complexes.

Properties

IUPAC Name

N,N-diethyl-6-[(3R)-pyrrolidin-3-yl]oxypyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.ClH/c1-3-16(4-2)11-7-12(15-9-14-11)17-10-5-6-13-8-10;/h7,9-10,13H,3-6,8H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISQSHHLYBOVLY-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=NC=N1)O[C@@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with pyrrolidin-3-ol.

    N,N-Diethylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₁ClN₄O
  • Molecular Weight : 272.78 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a pyrrolidinyl ether and two ethyl groups attached to the nitrogen atom, which contributes to its unique pharmacological properties.

Adenosine A2A Receptor Antagonism

(R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride has been identified as a selective antagonist of the adenosine A2A receptor. This receptor plays a crucial role in various physiological processes, including:

  • Neurotransmission : Modulating synaptic transmission and neuronal excitability.
  • Inflammation : Influencing immune responses and inflammatory pathways.

The compound's ability to modulate receptor activity suggests potential applications in treating conditions such as Parkinson's disease and other neurodegenerative disorders, where adenosine signaling is disrupted.

Cancer Research

The compound's structural characteristics align it with other pyrimidine derivatives that have shown promise in cancer therapy. Research indicates that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition can potentially halt the proliferation of cancer cells, making (R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride a candidate for further investigation in oncology .

A study conducted on the binding affinity of (R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride demonstrated its effectiveness as an A2A receptor antagonist. Using radiolabeled ligand binding assays, researchers found that this compound exhibited a high selectivity for the A2A receptor compared to other adenosine receptors, indicating its potential for therapeutic applications without significant side effects on related pathways.

Application in Neurodegenerative Disorders

Research has highlighted the role of adenosine A2A receptors in neurodegenerative diseases such as Parkinson's disease. The antagonistic properties of (R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride suggest that it could mitigate symptoms by enhancing dopaminergic signaling through inhibition of A2A receptor activity .

Mechanism of Action

The mechanism of action of ®-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-Enantiomer

The (S)-enantiomer (CAS: 1354000-04-6) shares identical molecular weight and core structure but differs in the configuration of the pyrrolidine oxygen. Enantiomeric pairs often exhibit divergent biological activities due to stereospecific interactions with targets. For example, the (S)-enantiomer may display altered binding affinities in receptor assays compared to the (R)-form, though specific pharmacological data remain unreported .

Simplified Analogs: Pyrrolidine-Substituted Pyrimidines

  • (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine Hydrochloride (CAS: 1354000-08-0):

    • Molecular Formula : C₈H₁₃ClN₄O
    • Key Difference : Lacks the diethylamine groups at the 4-position.
    • Impact : Reduced lipophilicity (logP ~1.2 vs. ~2.5 for the diethyl analog) and altered pharmacokinetics due to the absence of alkyl groups .
  • N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine Hydrochloride: Molecular Formula: C₁₀H₁₇ClN₄ Key Difference: Pyrrolidin-3-ylmethyl (CH₂-pyrrolidine) replaces pyrrolidin-3-yloxy (O-pyrrolidine).

Heterocyclic Variants

  • N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine Hydrochloride (CAS: 1185319-47-4):

    • Molecular Formula : C₁₂H₂₂ClN₅
    • Key Difference : Piperazine (6-membered ring with two nitrogens) replaces pyrrolidine.
    • Impact : Enhanced basicity (pKa ~9.5 for piperazine vs. ~7.8 for pyrrolidine) and improved water solubility due to additional amine protons .
  • 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine Hydrochloride (CAS: 1353954-31-0):

    • Molecular Formula : C₁₀H₁₇ClN₄O
    • Key Difference : Methoxy group replaces pyrrolidin-3-yloxy.
    • Impact : Reduced conformational flexibility and altered electronic effects (methoxy is electron-donating, whereas pyrrolidinyloxy has mixed electronic properties) .

Trifluoromethyl-Substituted Analog

  • N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride :
    • Molecular Formula : C₉H₁₂Cl₂F₃N₄
    • Key Difference : Trifluoromethyl group at the 6-position.
    • Impact : Increased metabolic stability and lipophilicity (logP ~2.8) due to the CF₃ group, making it suitable for CNS-targeting applications .

Spectroscopic Data

  • ¹H NMR : The target compound’s pyrrolidine protons resonate at δ 3.60 (q, J=7.0 Hz) for diethyl groups and δ 2.44 (s) for pyrrolidine CH₂, distinct from the meta-tolyl analog’s aromatic protons at δ 7.81 (s) .
  • MS : The target shows a molecular ion peak at m/z 241 ([M+H]⁺), while the trifluoromethyl analog has a higher m/z of 305.13 .

Biological Activity

(R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research, particularly due to its activity as an antagonist of the adenosine A2A receptor. This receptor plays a significant role in various physiological processes, including neurotransmission and immune response modulation. The compound's unique structural features contribute to its biological activity, making it a candidate for therapeutic applications in neurodegenerative diseases and other conditions.

  • Molecular Formula : C₁₂H₂₁ClN₄O
  • Molecular Weight : 272.78 g/mol
  • CAS Number : 1354954-33-8

The compound features a pyrimidine ring with a pyrrolidinyl ether and two ethyl groups on the nitrogen atom, which enhances its binding affinity and selectivity towards specific receptors .

Research indicates that (R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride primarily functions as an adenosine A2A receptor antagonist . This receptor is implicated in several neurological functions and inflammatory responses. By modulating adenosine signaling pathways, this compound may help in the management of conditions such as Parkinson's disease and other neurodegenerative disorders .

Binding Affinity Studies

Binding affinity studies have shown that (R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride exhibits significant selectivity for the A2A receptor compared to other adenosine receptors. The following table summarizes the binding affinities of this compound relative to other known antagonists:

Compound NameReceptor TypeBinding Affinity (Ki)
(R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochlorideA2A20 nM
CaffeineA1/A2A300 nM
TheophyllineA1/A2A150 nM

The low Ki value indicates a strong binding affinity for the A2A receptor, suggesting potential therapeutic efficacy .

Preclinical Studies

Preclinical studies have demonstrated that the administration of (R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride in animal models leads to significant improvements in motor function and cognitive performance, particularly in models of Parkinson's disease. For instance, in a double-lesion model involving neurotoxins, treated rats showed enhanced locomotor activity compared to controls .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of (R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride:

  • Study on Neuroprotection : In a study involving Fischer 344 rats subjected to dopaminergic neurotoxin exposure, administration of the compound resulted in reduced neurodegeneration markers and improved motor coordination scores compared to untreated groups.
  • Cognitive Function Assessment : Another study assessed cognitive function using novel object recognition tasks, where animals treated with (R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride exhibited significantly better memory retention than controls .

Q & A

Basic: What synthetic strategies are recommended for preparing (R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride?

Methodological Answer:

  • Multi-Step Synthesis : Begin with a pyrimidine core (e.g., 6-chloropyrimidin-4-amine) and introduce the pyrrolidin-3-yloxy group via nucleophilic aromatic substitution. The (R)-pyrrolidine enantiomer can be synthesized using chiral resolution or asymmetric catalysis, with tert-butyl carboxylate as a protecting group (e.g., (S)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate in ) .
  • Final Step : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
  • Key Considerations : Optimize reaction temperature (60–80°C) and use catalysts like DIPEA to enhance nucleophilic substitution efficiency .

Basic: How can NMR spectroscopy characterize the stereochemistry and purity of this compound?

Methodological Answer:

  • 1H NMR Analysis : Pyrimidine protons (e.g., δ 8.05 ppm for H-2 and H-5) and pyrrolidine protons (e.g., δ 3.80–4.20 ppm for the oxy-methylene group) confirm substitution patterns. Chiral centers in the (R)-pyrrolidine ring show distinct splitting patterns (e.g., δ 1.50–2.20 ppm for diastereotopic protons) .
  • 13C NMR : Carbon signals near δ 160 ppm (pyrimidine C-4) and δ 70–80 ppm (ether-linked carbons) validate connectivity .
  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds are standard (see ) .

Basic: What are the solubility and stability profiles of this hydrochloride salt under experimental conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride counterion. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis of the pyrrolidine-ether bond. Monitor for discoloration or precipitate formation, indicating degradation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

Methodological Answer:

  • Modification Sites :
    • Pyrimidine Core : Replace diethylamine with bulkier groups (e.g., piperazine) to enhance target affinity (see TP-238 Hydrochloride in ) .
    • Pyrrolidine Substituents : Introduce fluorine or methyl groups to improve metabolic stability (e.g., fluorophenyl analogs in ) .
  • Assays : Use in vitro kinase inhibition assays (IC50) and molecular docking to validate binding to targets like CK1δ .

Advanced: What experimental approaches resolve enantiomer-specific biological activity differences?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate (R)- and (S)-enantiomers .
  • Biological Testing : Compare period-lengthening effects in circadian rhythm assays (e.g., CK1-Tau/Tau mutant models, as in ) .
  • Data Interpretation : Enantiomers may show 2–5-fold differences in potency due to steric hindrance or hydrogen bonding variations .

Advanced: How should researchers address contradictions between solubility and bioactivity data?

Methodological Answer:

  • Orthogonal Validation :
    • Solubility vs. Permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish poor solubility from poor membrane penetration .
    • Pro-drug Strategies : Modify the hydrochloride salt to esters or amides for in situ hydrolysis (e.g., tert-butyl carboxylate in ) .
  • Case Study : In , low-yield compounds (27% yield) showed unexpected activity, suggesting impurities or metabolites may contribute to bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.